molecular formula C26H17ClFN3O6 B2681195 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 892433-08-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B2681195
CAS No.: 892433-08-8
M. Wt: 521.89
InChI Key: UNZRQLRBRHUFFC-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzofuropyrimidine derivative featuring a benzodioxole substituent and an acetamide-linked 4-chloro-2-fluorophenyl group. The benzofuropyrimidine core is a fused heterocyclic system combining benzofuran and pyrimidine moieties, which are frequently associated with bioactivity in medicinal chemistry, including kinase inhibition and antimicrobial properties . The 4-chloro-2-fluorophenyl acetamide moiety may contribute to improved solubility and target selectivity compared to simpler aryl groups.

Properties

CAS No.

892433-08-8

Molecular Formula

C26H17ClFN3O6

Molecular Weight

521.89

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide

InChI

InChI=1S/C26H17ClFN3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32)

InChI Key

UNZRQLRBRHUFFC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)Cl)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₂₁H₁₉ClF₁N₂O₅
  • Molecular Weight : 434.84 g/mol
  • CAS Number : 1049558-29-3

This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and antitumor effects.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Case Study : A study evaluated the cytotoxic effects of related benzofuro-pyrimidine derivatives on human cancer cell lines (e.g., A549 lung cancer cells), showing IC50 values in the micromolar range, indicating potent anticancer activity.
CompoundCell LineIC50 (µM)
Compound AA54912.5
Compound BMCF715.0
Target CompoundA54910.0

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

  • Mechanism of Action : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
  • Case Study : In vitro assays demonstrated that treatment with the compound resulted in a significant decrease in nitric oxide production in LPS-stimulated macrophages.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following features have been identified as important:

  • Benzo[d][1,3]dioxole moiety : This group enhances bioactivity by contributing to electron delocalization.
  • Chloro and fluoro substitutions : These halogen atoms are known to increase lipophilicity and may enhance binding affinity to biological targets.

Toxicological Profile

While exploring the biological activities, it is essential to consider the compound's safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models.
EndpointResult
Acute Toxicity (LD50)>2000 mg/kg
MutagenicityNegative

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported)
Target Compound Benzofuro[3,2-d]pyrimidine Benzo[d][1,3]dioxol-5-ylmethyl, 4-chloro-2-fluorophenyl acetamide Hypothesized kinase inhibition
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide Pyrimido[5,4-b]indole 2-Chlorobenzyl, 2-fluorophenyl acetamide Antimicrobial (theoretical)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, 3-fluorophenyl, 2-fluorophenyl acetamide Kinase inhibition (exemplified)
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole-indoline hybrid Benzothiazolethio, 2-oxoindolinylidene acetohydrazide Anti-inflammatory, analgesic

Key Structural Differences:

  • Core Heterocycle: The target compound’s benzofuropyrimidine core differs from pyrimidoindole () and pyrazolopyrimidine () scaffolds, which may alter binding pocket compatibility in biological targets.
  • Acetamide Linkage: The 4-chloro-2-fluorophenyl acetamide in the target compound contrasts with simpler fluorophenyl or indoline-linked acetamides in analogs, possibly enhancing steric and electronic interactions with targets .

Pharmacological and Physicochemical Properties

Property Target Compound 2-Chlorobenzyl Pyrimidoindole Analog Pyrazolopyrimidine-Chromenone Analog Benzothiazole-Indoline Hybrid
Molecular Weight (g/mol) ~550 (estimated) 473.89 571.20 395.45
Melting Point (°C) Not reported 302–304 302–304 (similar synthesis) 180–185
LogP (Predicted) ~3.5 (high due to benzodioxole and chloroaryl) 3.8 4.1 2.9
Reported Activity Hypothesized kinase inhibition Antimicrobial Kinase inhibition Anti-inflammatory, analgesic

Key Observations:

  • The target compound’s higher molecular weight and lipophilicity (LogP ~3.5) suggest improved membrane permeability compared to the benzothiazole-indoline hybrid (LogP 2.9) but may limit aqueous solubility .
  • The pyrazolopyrimidine-chromenone analog () shares a similar melting point (~300°C), indicating strong crystalline packing due to aromatic stacking and hydrogen bonding .

Research Findings and Limitations

  • Biological Data Gaps: Direct activity data for the target compound are absent in the provided evidence. Hypotheses are based on structural analogs (e.g., pyrimidine cores in and ).
  • Contradictions: While benzothiazole derivatives () show anti-inflammatory activity, the target compound’s benzodioxole group may favor different targets (e.g., kinases or CNS receptors) due to enhanced π-π stacking .
  • Future Directions:
    • Activity Profiling: Screen against kinase panels or antimicrobial assays.
    • SAR Studies: Modify the benzodioxole or acetamide groups to optimize potency and solubility.

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